1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide
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Description
1-Ethyl-4-((1-ethyl-4(1H)-quinolylidene)methyl)quinolinium iodide is a useful research compound. Its molecular formula is C23H23IN2 and its molecular weight is 454.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1,1’-Diethyl-4,4’-cyanine iodide is a member of the cyanine family of fluorescent dyes . These dyes are known to intercalate with DNA , inhibit Tau aggregation , and associate with certain peptides and other relevant biomolecules . Therefore, the primary targets of this compound are DNA, Tau proteins, and specific peptides.
Mode of Action
The compound interacts with its targets primarily through intercalation . Intercalation is a process where a molecule, in this case, 1,1’-Diethyl-4,4’-cyanine iodide, inserts itself between the base pairs in the DNA helix . This can lead to changes in the DNA structure and function, affecting the transcription and replication processes .
Biochemical Pathways
Given its ability to intercalate with dna and inhibit tau aggregation , it can be inferred that it may impact the pathways related to DNA replication, transcription, and protein aggregation. The downstream effects of these interactions could include changes in gene expression and protein function.
Result of Action
The molecular and cellular effects of 1,1’-Diethyl-4,4’-cyanine iodide’s action are largely dependent on its targets and mode of action. By intercalating with DNA, it can affect gene expression and potentially disrupt normal cellular functions . Its ability to inhibit Tau aggregation suggests potential implications in neurodegenerative diseases, where Tau protein aggregates are commonly observed .
Properties
IUPAC Name |
1-ethyl-4-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N2.HI/c1-3-24-15-13-18(20-9-5-7-11-22(20)24)17-19-14-16-25(4-2)23-12-8-6-10-21(19)23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVPXROCOCTNOP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60963783 |
Source
|
Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-49-5 |
Source
|
Record name | 1,1′-Diethyl-4,4′-cyanine iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4727-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-4-[(1-ethylquinolin-4(1H)-ylidene)methyl]quinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60963783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 1,1'-Diethyl-4,4'-cyanine iodide a suitable compound for demonstrating the particle-in-a-box model in a classroom setting?
A1: 1,1'-Diethyl-4,4'-cyanine iodide is a polymethine dye that exhibits a strong absorption peak in the visible region of the electromagnetic spectrum. [] This peak arises from the delocalized electrons within the conjugated system of the molecule, which can be modeled as a particle confined to a one-dimensional box. The position of this peak can be easily measured using a simple setup involving an overhead projector and a diffraction grating, making it a practical and visually engaging demonstration for teaching the principles of quantum mechanics and spectroscopy. []
Q2: How well does the particle-in-a-box model predict the absorption spectrum of 1,1'-Diethyl-4,4'-cyanine iodide?
A2: The research demonstrates excellent agreement between the experimentally measured wavelength of the predominant peak and the wavelength calculated using the particle-in-a-box model. [] This agreement highlights the model's effectiveness in predicting the spectroscopic behavior of molecules with extended conjugated systems, like 1,1'-Diethyl-4,4'-cyanine iodide.
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